trans-13-Octadecenoic acid
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Overview
Description
trans-13-Octadecenoic acid: is an unsaturated fatty acid with the molecular formula C18H34O2 . It is characterized by the presence of a trans double bond at the 13th carbon atom in its 18-carbon chain. This compound is also known by its IUPAC name, (13E)-13-Octadecenoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-13-Octadecenoic acid can be achieved through various methods. One common approach involves the partial hydrogenation of linoleic acid, which converts some of the cis double bonds to trans double bonds . Another method involves the use of (trimethylsilyl)acetylene in a multi-step synthesis process .
Industrial Production Methods: : Industrial production of this compound typically involves the hydrogenation of vegetable oils. This process is carried out under controlled conditions to ensure the formation of the desired trans isomer .
Chemical Reactions Analysis
Types of Reactions
Oxidation: trans-13-Octadecenoic acid can undergo oxidation to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: The double bond in this compound can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogens like bromine can be used for halogenation reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated fatty acids such as stearic acid.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Chemistry: : trans-13-Octadecenoic acid is used as a reference compound in gas chromatography and mass spectrometry for the analysis of fatty acids .
Biology: : It is studied for its role in biological membranes and its effects on membrane fluidity and function .
Medicine: : Research has explored its potential effects on lipid metabolism and its role in various metabolic disorders .
Industry: : this compound is used in the production of soaps, detergents, and cosmetics due to its surfactant properties .
Mechanism of Action
The mechanism of action of trans-13-Octadecenoic acid involves its incorporation into biological membranes, where it can influence membrane fluidity and function. It can also be metabolized to form various bioactive lipids that participate in signaling pathways . The molecular targets include enzymes involved in lipid metabolism and receptors that mediate lipid signaling .
Comparison with Similar Compounds
Similar Compounds
cis-13-Octadecenoic acid: The cis isomer of 13-Octadecenoic acid, which has different physical and chemical properties due to the cis configuration of the double bond.
Stearic acid: A saturated fatty acid with no double bonds, which has different reactivity and biological effects.
Oleic acid: A monounsaturated fatty acid with a cis double bond at the 9th carbon atom, which is more common in nature.
Uniqueness: : trans-13-Octadecenoic acid is unique due to its trans configuration, which imparts different physical properties such as higher melting point and different biological effects compared to its cis counterpart .
Properties
CAS No. |
693-71-0 |
---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
(E)-octadec-13-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5+ |
InChI Key |
BDLLSHRIFPDGQB-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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